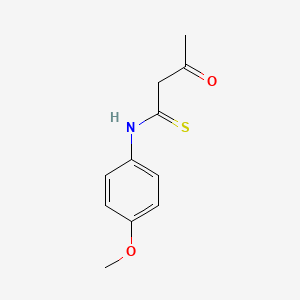

N-(4-Methoxyphenyl)-3-oxobutanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

18076-45-4 |

|---|---|

Molecular Formula |

C11H13NO2S |

Molecular Weight |

223.29 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3-oxobutanethioamide |

InChI |

InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,15) |

InChI Key |

RUQXFGQEGXKEBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=S)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways for N-(4-Methoxyphenyl)-3-oxobutanethioamide

The most prevalent and well-established method for the synthesis of this compound involves the direct thionation of its corresponding amide precursor, N-(4-Methoxyphenyl)-3-oxobutanamide. chim.it This transformation, which exchanges a carbonyl oxygen atom for a sulfur atom, is typically achieved using specialized sulfur-transfer reagents.

The primary thionating agents employed for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₂S₅). organic-chemistry.orgnih.gov Lawesson's reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields compared to the more reactive and often harsher P₂S₅. nih.govorganic-chemistry.org The reaction is typically carried out by refluxing the β-ketoamide with the thionating agent in an anhydrous aprotic solvent.

Reaction Mechanisms and Optimization of Conditions

The mechanism of thionation using Lawesson's reagent is a well-studied process. nih.govorganic-chemistry.org In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer. The reaction with the carbonyl group of N-(4-Methoxyphenyl)-3-oxobutanamide proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.org This intermediate subsequently undergoes a cycloreversion, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to yield the desired thiocarbonyl compound, this compound, and a phosphorus-containing byproduct. organic-chemistry.org

Optimization of this synthesis focuses on several key parameters to maximize yield and minimize reaction time. The choice of solvent is critical, with common options including anhydrous toluene (B28343), xylene, or tetrahydrofuran (B95107) (THF). rsc.org The reaction temperature is typically elevated to the boiling point of the solvent. The stoichiometry of Lawesson's reagent is also a crucial factor; while a 0.5 molar equivalent is theoretically sufficient, reaction conditions may be optimized with varying amounts. rsc.org Recent advancements have shown that microwave irradiation can significantly accelerate the thionation process, often reducing reaction times from hours to minutes and sometimes enabling solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Reaction Conditions for Thionation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reagent | Lawesson's Reagent / P₂S₅ | Lawesson's Reagent |

| Solvent | Toluene, Xylene, THF | Often Solvent-free |

| Temperature | Reflux (e.g., 110-140°C) | 110-180°C |

| Time | 2-25 hours nih.gov | 2-20 minutes organic-chemistry.org |

| Yield | Good to High | High to Excellent |

Role of Precursor Compounds and Reagents

The synthesis of this compound relies on two key components: the amide precursor and the thionating agent.

N-(4-Methoxyphenyl)-3-oxobutanamide: This compound, also known as 4'-methoxyacetoacetanilide, serves as the structural backbone for the final product. uni.lunih.gov It provides the essential N-(4-methoxyphenyl) group and the 3-oxobutane chain. The synthesis of this precursor itself can be achieved through various standard amide coupling methods, such as the reaction of diketene (B1670635) with 4-methoxyaniline or the condensation of ethyl acetoacetate (B1235776) with 4-methoxyaniline at high temperatures.

Thionating Reagents: The role of the thionating agent is to facilitate the oxygen-sulfur exchange at the amide carbonyl carbon.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide): This is the most commonly used reagent for this transformation due to its efficacy under relatively mild conditions. organic-chemistry.org

Phosphorus Pentasulfide (P₂S₅): A more traditional and highly reactive thionating agent, P₂S₅ often requires higher temperatures and can lead to more side products if not used carefully. nih.gov

Exploration of Novel Synthetic Approaches and Derivatization Strategies

While direct thionation of the pre-formed amide is the standard route, research into more efficient and versatile methods has led to the development of novel synthetic strategies for β-ketothioamides.

One alternative approach involves the reaction of a substituted acetophenone (B1666503) with an isothiocyanate in the presence of a strong base. chim.itmdpi.com For the synthesis of this compound, this would involve the deprotonation of an acetyl group precursor with a base like sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by the addition of 4-methoxyphenyl (B3050149) isothiocyanate. This method builds the β-ketothioamide backbone directly, bypassing the need to first synthesize and isolate the corresponding β-ketoamide. chim.it

Another innovative strategy that has emerged is mechanochemical synthesis. rsc.org This technique involves the use of a ball mill to grind the solid reactants (the amide precursor and Lawesson's reagent) together, often with a minimal amount of liquid additive (liquid-assisted grinding). This approach can significantly reduce or eliminate the need for bulk organic solvents, leading to a more environmentally friendly process with potentially shorter reaction times and high yields. rsc.org

Principles of Green Chemistry in Thiocarbonyl Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thioamides to reduce environmental impact and improve safety. rsc.org Several strategies are particularly relevant to the preparation of this compound and related compounds.

Use of Benign Solvents: A significant focus has been on replacing hazardous solvents like toluene and xylene. Water has been successfully used as a medium for certain thioamide syntheses, offering a safe, non-toxic, and inexpensive alternative. organic-chemistry.org Another promising area is the use of deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can be recycled and reused. rsc.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis is a key green technique that dramatically reduces reaction times and, consequently, energy consumption compared to conventional reflux heating. organic-chemistry.org

Atom Economy and Alternative Reagents: Multi-component reactions, such as the Willgerodt-Kindler reaction, offer high atom economy by combining multiple starting materials (an aldehyde or ketone, an amine, and elemental sulfur) in a single step to form the thioamide. rsc.orgresearchgate.net Using elemental sulfur as the sulfur source is a greener alternative to phosphorus-based reagents. researchgate.net

Solvent-Free and Mechanochemical Methods: As mentioned, solvent-free reactions, often facilitated by microwave heating or mechanochemical ball milling, represent a significant step forward in green synthesis by minimizing waste generation associated with organic solvents. organic-chemistry.orgrsc.org

Table 2: Green Chemistry Approaches in Thioamide Synthesis

| Green Principle | Approach | Example/Benefit |

| Safer Solvents | Use of Water or Deep Eutectic Solvents (DES) | Reduces use of volatile, toxic organic solvents like toluene. rsc.orgorganic-chemistry.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times from hours to minutes, saving energy. organic-chemistry.org |

| Waste Prevention | Solvent-Free Synthesis / Mechanochemistry | Eliminates or drastically reduces solvent waste. rsc.org |

| Atom Economy | Multi-component Reactions (e.g., Willgerodt-Kindler) | Combines multiple reactants in one pot, maximizing incorporation into the final product. researchgate.net |

Spectroscopic and Structural Analysis of this compound

The structural characterization of a novel or synthesized compound relies heavily on these analytical techniques. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC) is fundamental for determining the carbon-hydrogen framework and connectivity within the molecule. IR spectroscopy is crucial for identifying functional groups by their characteristic vibrational frequencies, and mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition, often with high resolution (HRMS).

Further research or de novo synthesis and characterization would be required to generate the specific spectroscopic data needed to fulfill the detailed structural elucidation outlined in the user's request.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Applications of LC-MS and GC-MS in Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and structural confirmation of N-(4-Methoxyphenyl)-3-oxobutanethioamide.

LC-MS Analysis: LC-MS is particularly well-suited for analyzing this compound due to the compound's polarity and non-volatile nature. In this method, the compound is first separated from a mixture using liquid chromatography and then ionized before being detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The resulting mass spectrum would confirm the molecular weight of the compound by identifying its molecular ion peak ([M+H]⁺ or [M-H]⁻). Further fragmentation (MS/MS) can provide structural information by breaking the molecule into characteristic smaller ions, helping to confirm the connectivity of the methoxyphenyl group, the thioamide linkage, and the oxobutane chain. nih.govnih.gov

GC-MS Analysis: Direct analysis of this compound by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation in the heated GC inlet. ekb.eg To overcome this, derivatization is often employed. Acylating the thioamide nitrogen, for example, can increase the compound's volatility and thermal stability, making it more amenable to GC separation. nih.gov The electron ionization (EI) mass spectrum obtained from GC-MS provides a distinct fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification by matching against spectral libraries or through detailed interpretation of the fragment ions. researchgate.net

The table below outlines the expected parameters and outcomes for the mass spectrometric analysis of this compound.

| Technique | Ionization Mode | Expected Molecular Ion Peak (m/z) | Key Fragmentation Pathways |

| LC-MS | ESI (+) | 224.07 [M+H]⁺ | Loss of the acetyl group, cleavage of the amide bond |

| LC-MS | ESI (-) | 222.05 [M-H]⁻ | Deprotonation at the thioamide nitrogen |

| GC-MS (derivatized) | EI | Dependent on derivative | Cleavage alpha to the carbonyl and thioamide groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.org The spectrum is characterized by absorption bands arising from specific electronic transitions within the molecule's chromophores. shu.ac.uk

The key chromophoric systems in this molecule are the 4-methoxyphenyl (B3050149) group and the 3-oxobutanethioamide (B13955467) moiety. These give rise to two primary types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity (ε). uomustansiriyah.edu.iq The conjugated system of the methoxyphenyl ring and the C=S and C=O double bonds contribute to strong π → π* absorption bands, likely in the 200-300 nm region. shu.ac.uk

n → π* Transitions: These are lower-energy transitions that involve promoting a non-bonding electron (from the lone pairs on the sulfur, oxygen, and nitrogen atoms) to a π* antibonding orbital. youtube.com These transitions are characterized by lower molar absorptivity compared to π → π* transitions and appear at longer wavelengths, typically above 300 nm. libretexts.org The presence of the thioamide (C=S) group is expected to result in a distinct n → π* absorption band at a longer wavelength than its amide (C=O) analogue. nih.gov

Solvent polarity can influence the position of these absorption maxima. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity (ε) |

| π → π | Methoxyphenyl ring, C=O, C=S | 200 - 300 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | C=S (Thioamide) | > 300 | Low (10-100 L mol⁻¹ cm⁻¹) |

| n → π* | C=O (Ketone) | ~270 - 290 | Low (10-100 L mol⁻¹ cm⁻¹) |

Single-Crystal X-ray Diffraction Analysis

The solid-state conformation of this compound is defined by the spatial relationship between the methoxyphenyl group and the oxobutanethioamide chain. Analysis of structurally similar molecules suggests that the molecule is unlikely to be perfectly planar. nih.govresearchgate.net The key conformational features include the torsion angles between the phenyl ring and the thioamide plane, and within the flexible oxobutane chain. mdpi.comresearchgate.net The thioamide group (C-S-N-H) itself is expected to be relatively planar. The orientation of the methoxyphenyl ring relative to the thioamide group is crucial and can be influenced by steric hindrance and intermolecular packing forces. researchgate.net Studies on related thioamides have shown that different stable conformations can exist, leading to conformational polymorphism. nih.gov

Hydrogen Bonding: The thioamide group contains an N-H donor and a C=S acceptor, making it highly likely to form strong N-H···S hydrogen bonds. These interactions can link molecules into chains or dimers. mdpi.com Alternatively, the carbonyl oxygen (C=O) or the methoxy (B1213986) oxygen could act as hydrogen bond acceptors, leading to N-H···O interactions, as seen in analogous sulfonamide and acetamide (B32628) structures. nih.govnih.govresearchgate.netresearchgate.net

C-H···π Interactions: These weaker interactions involve a C-H bond acting as a donor and the π-electron cloud of the methoxyphenyl ring acting as an acceptor. nih.govnih.gov Such interactions play a significant role in stabilizing the crystal packing by connecting molecular layers or chains. nih.gov

π-π Stacking: The aromatic methoxyphenyl rings can interact through π-π stacking. nih.gov These interactions, where rings are arranged in a parallel or offset fashion, contribute significantly to the cohesive energy of the crystal. mdpi.comnih.gov The specific geometry (e.g., face-to-face or edge-to-face) and inter-planar distance are key parameters determined by X-ray analysis.

The interplay of these diverse interactions results in a complex and stable three-dimensional supramolecular architecture. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | N-H (Thioamide) | S=C (Thioamide) | N···S distance: ~3.3-3.5 Å |

| Hydrogen Bond | N-H (Thioamide) | O=C (Ketone) | N···O distance: ~2.8-3.0 Å |

| C-H···π Interaction | C-H (Alkyl/Aryl) | π-system (Phenyl ring) | H···π centroid distance: ~2.5-2.9 Å |

| π-π Stacking | Phenyl ring | Phenyl ring | Inter-planar distance: ~3.3-3.8 Å |

Tautomerism and Conformational Dynamics

Investigation of Keto-Enol Tautomerism in β-Oxothioamide Systems

Keto-enol tautomerism is a common form of prototropic tautomerism involving the migration of a proton and the relocation of a double bond. researchgate.net In β-oxothioamide systems, similar to the more extensively studied β-ketoamides and β-diketones, an equilibrium exists between the keto form (containing a C=O group) and the enol form (containing a vinylic alcohol structure). researchgate.netcore.ac.uk The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen or sulfur atom of the thioamide group. researchgate.netcore.ac.uk This hydrogen bonding creates a stable six-membered ring-like structure. core.ac.uk

Factors that increase the acidity of the α-hydrogen (the hydrogen on the carbon between the carbonyl and thioamide groups) tend to favor the enol tautomer. researchgate.net Additionally, conjugation of the newly formed C=C double bond in the enol form with adjacent pi systems can provide further stabilization. masterorganicchemistry.com In β-ketoamides, studies have shown that the ketoamide and Z-enolamide tautomers are the two predominant forms in solution, both of which are stabilized by intramolecular hydrogen bonds. core.ac.uk It is expected that β-oxothioamide systems exhibit similar behavior, with the equilibrium position being dependent on the electronic and steric effects of substituents. core.ac.uk

Thione-Thiol Tautomerism of N-(4-Methoxyphenyl)-3-oxobutanethioamide and Related Compounds

Alongside the keto-enol equilibrium, this compound can also undergo thione-thiol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, converting the thione (C=S) group into a thiol (C-SH) group, also known as an imidothiol. scispace.com

For simple thioamides, the equilibrium generally lies heavily in favor of the thione form. scispace.comias.ac.in However, the tautomeric balance can be influenced by structural factors. scispace.com In cyclic systems like thiopyridones, the thiol form can gain extra stability from increased aromatic resonance. scispace.com For this compound, the compound exists predominantly in the thione form in both solid-state and gas-phase, a preference that is common for related compounds like 4-phenyl-4-thiazoline-2-thione. science.gov The stability of the thione tautomer is a key factor in the chemical behavior of these molecules and can prevent them from spontaneous oxidation to disulfides. ias.ac.in

The combination of these two tautomeric processes means that this compound can potentially exist in four main forms: the keto-thione, enol-thione, keto-thiol, and enol-thiol forms. The relative populations of these tautomers are dictated by their thermodynamic stabilities under given conditions.

Experimental Determination of Tautomeric Equilibria in Solution and Solid State

The quantitative study of tautomeric equilibria in both solution and the solid state relies on various analytical techniques. jocpr.com The low concentration of certain tautomeric forms, such as the imidothiol form in simple thioamides, can make direct measurement challenging, often requiring indirect methods like basicity measurements. scispace.com However, for many systems, spectroscopic methods provide a direct means of observing and quantifying the different species present at equilibrium. jocpr.com In the solid state, X-ray crystallography is a powerful tool for determining the precise structure of the dominant tautomer in the crystal lattice. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common and powerful methods for studying tautomeric equilibria in solution. core.ac.ukjocpr.com

NMR Spectroscopy: ¹H NMR spectroscopy is particularly effective because the tautomers are in slow exchange on the NMR timescale, allowing separate signals for each form to be observed. mdpi.com The relative concentrations of the tautomers can be calculated by integrating the peak intensities of characteristic proton signals, such as the hydroxyl proton in the enol form and the methine proton in the keto form. core.ac.ukresearchgate.net For example, the enol form of β-dicarbonyl compounds shows a characteristic downfield signal for the enolic OH proton, often around 17 ppm, due to strong intramolecular hydrogen bonding. mdpi.com In contrast, the SH proton of a thiol tautomer typically appears much further upfield, between 3-5 ppm. mdpi.com ¹³C NMR is also useful, as the chemical shifts of the carbonyl carbon (δ ≈ 190-215 ppm) and the carbons of the C=C-OH group in the enol form are distinct. mdpi.comlibretexts.org

IR Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule, which can distinguish between tautomers. thermofisher.com The keto form exhibits a strong absorption band for the C=O stretching vibration, typically in the range of 1660–1770 cm⁻¹. libretexts.org The enol form, on the other hand, will show characteristic bands for O-H stretching and C=C stretching. researchgate.net Similarly, the thione form has a characteristic C=S stretching vibration, while the thiol form would show an S-H stretching band. scispace.com By analyzing the presence and intensity of these characteristic bands, the predominant tautomeric form in a sample can be determined. scispace.comthermofisher.com

Influence of Solvent Polarity and Temperature on Tautomeric Preferences

The position of the tautomeric equilibrium is highly sensitive to environmental factors, particularly solvent polarity and temperature. core.ac.uknih.gov

Solvent Effects: The solvent can significantly shift the tautomeric equilibrium by differentially solvating the tautomers. researchgate.net Generally, polar solvents tend to stabilize the more polar tautomer. researchgate.netorientjchem.org In the case of keto-enol tautomerism, the keto form is often more polar than the enol form. Consequently, polar solvents like water or methanol (B129727) can increase the proportion of the keto tautomer by forming intermolecular hydrogen bonds, which disrupt the internal hydrogen bond that stabilizes the enol form. orientjchem.org Conversely, non-polar solvents like carbon tetrachloride or cyclohexane (B81311) favor the intramolecularly hydrogen-bonded enol form. masterorganicchemistry.com A similar principle applies to the thione-thiol equilibrium, where the more polar thione tautomer is preferentially stabilized in more polar solvents. researchgate.net

Temperature Effects: Temperature also influences the tautomeric equilibrium. Variable temperature NMR studies can provide thermodynamic data for the interconversion process. mdpi.com In some systems, an increase in temperature can shift the equilibrium towards a different tautomer. For example, in the gas phase, the percentage of the enol form of acetylacetone (B45752) was found to decrease at higher temperatures. mdpi.com The specific effect of temperature depends on the enthalpy and entropy differences between the tautomeric forms. nih.gov

The following table summarizes the general influence of solvent polarity on tautomeric equilibria:

| Tautomeric Pair | Favored in Non-Polar Solvents | Favored in Polar Solvents | Rationale |

| Keto vs. Enol | Enol | Keto | Non-polar solvents favor the intramolecularly hydrogen-bonded enol. Polar solvents stabilize the more polar keto form and disrupt the internal hydrogen bond of the enol. masterorganicchemistry.comorientjchem.org |

| Thione vs. Thiol | Thiol | Thione | The thione tautomer is generally more polar and is thus preferentially stabilized by polar solvents. researchgate.net |

Theoretical and Computational Insights into Tautomeric Forms and Energy Landscapes

Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT), provide powerful tools for investigating tautomerism. nih.govorientjchem.org These methods allow for the calculation of the geometries and relative energies of the different tautomers in the gas phase and in various solvents, offering insights that complement experimental findings. orientjchem.org

Computational studies can predict which tautomer is thermodynamically more stable. For example, calculations have consistently shown that for many dicarbonyl compounds, the keto form is more stable than the enol form in both the gas phase and in solution. orientjchem.org This is often attributed to the greater strength of the C=O double bond compared to the C=C double bond. orientjchem.org

Furthermore, these methods can be used to map the potential energy surface for the proton transfer reaction, identifying the transition states connecting the tautomers. orientjchem.org This provides information about the energy barriers for interconversion, helping to explain why the process might be fast or slow on the NMR timescale. mdpi.com By modeling the effect of different solvents, often using continuum solvation models, theoretical calculations can also predict the influence of solvent polarity on the tautomeric equilibrium, which can then be compared with experimental data from UV-vis or NMR spectroscopy. nih.govorientjchem.org

Reactivity and Mechanistic Studies

Reaction Pathways Involving the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is a key functional group in N-(4-Methoxyphenyl)-3-oxobutanethioamide, and its reactivity is distinct from its carbonyl (C=O) analog. The lower electronegativity and greater polarizability of sulfur compared to oxygen make the thiocarbonyl group a better thiophile and more reactive towards a variety of reagents.

General reaction pathways for thiocarbonyl compounds include:

Reactions with Electrophiles: The sulfur atom can react with electrophiles.

Reactions with Nucleophiles: The carbon atom is susceptible to nucleophilic attack.

Cycloaddition Reactions: The C=S double bond can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, serving as a dienophile or dipolarophile. mdpi.com

Radical Reactions: The thiocarbonyl group can undergo radical-mediated reactions. mdpi.com

Thio-Claisen Rearrangement: mdpi.commdpi.com sigmatropic rearrangements are also a characteristic reaction. mdpi.com

In the context of N-aryl-3-oxobutanethioamides, the thiocarbonyl group's primary role is often as an electrophilic center that reacts with nucleophiles, initiating cyclization cascades. For instance, in reactions with carbenes or their metal complexes, thiocarbonyl compounds can form intermediate thiocarbonyl ylides. These ylides can then undergo 1,3-dipolar electrocyclization to yield thiiranes or participate in 1,5-dipolar electrocyclization to form dihydro-1,3-thiazoles.

Reactivity of the Active Methylene (B1212753) Group

The methylene group situated between the thiocarbonyl and the carbonyl group (-CO-CH₂-CS-) in this compound is highly acidic. The flanking electron-withdrawing groups stabilize the resulting carbanion through resonance, making this position a potent nucleophile.

This nucleophilic character is central to many of the compound's derivatization and cyclization reactions. The active methylene group can be readily deprotonated by a base, and the resulting enethiolate can react with various electrophiles.

Key Reactions Involving the Active Methylene Group:

| Reaction Type | Reagent/Conditions | Product Type |

| Alkylation | Alkyl halides in the presence of a base | C-alkylated derivatives |

| Acylation | Acyl chlorides or anhydrides | C-acylated derivatives |

| Condensation | Aldehydes or ketones | Knoevenagel-type condensation products |

The reactivity of this group is fundamental to the formation of many heterocyclic systems where it acts as the carbon-based nucleophile that attacks an external electrophile or an intramolecular electrophilic center.

Cyclization Reactions and Heterocyclic Compound Formation

The presence of multiple reactive sites allows this compound to serve as a key building block for a variety of heterocyclic compounds. The active methylene group, the carbonyl oxygen, and the thiocarbonyl sulfur all act as nucleophilic centers, while the carbonyl and thiocarbonyl carbons are electrophilic. This dual reactivity is exploited in numerous cyclization strategies.

For instance, the cycloacylation of the closely related N-phenyl-3-oxobutanethioamide with 3-aryl-2-propenoyl chlorides demonstrates this versatility. Depending on the reaction conditions, this reaction can yield a mixture of 6-thioxopiperidin-2-ones, 2,3-dihydro-4H-thiopyran-4-ones, and 5,6-dihydro-4H-1,3-thiazin-4-ones. figshare.com These transformations highlight the competition between the different nucleophilic centers (the active methylene carbon, the amide nitrogen, and the thiocarbonyl sulfur) in attacking the acyl chloride and subsequent intramolecular cyclization.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-containing nucleophiles, such as amines and hydrazines, readily react with β-ketothioamides to form a range of nitrogen-containing heterocycles. These reactions typically proceed via a condensation reaction followed by an intramolecular cyclization.

With hydrazine (B178648) and its derivatives, this compound is expected to yield pyrazole (B372694) derivatives. The reaction likely initiates with the nucleophilic attack of the hydrazine on either the carbonyl or thiocarbonyl carbon, followed by cyclization and dehydration. The synthesis of pyrazoles from α,β-alkynic hydrazones through electrophilic cyclization is a well-established method, highlighting the utility of hydrazines in forming this particular heterocyclic ring. metu.edu.tr

Synthesis of Pyrimidine (B1678525) and Other Related Heterocyclic Systems

N-aryl-3-oxobutanethioamides are valuable precursors for the synthesis of pyrimidine derivatives. The reaction of these thioamides with 2-aminoazoles or 2-aminoazines can lead to the formation of (arylamino)pyrimidines and pyrimidinethiones. nih.gov The reaction pathway involves the nucleophilic attack of the amino group of the azole/azine on the thiocarbonyl carbon, followed by cyclization and elimination of a water molecule.

The general strategy for pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketothioamide) with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.

Diverse Derivatization and Functionalization Reactions

Beyond cyclization, the reactive sites on this compound allow for various derivatization reactions. These modifications can be used to alter the compound's properties or to introduce new functional groups for further synthetic transformations.

Alkylation and acylation at the active methylene group have been discussed (Section 5.2). Additionally, the thiocarbonyl group can be targeted. For example, S-alkylation can occur with alkyl halides, converting the thiocarbonyl into a thioether, which can then be used in further reactions.

Functionalization can also lead to the formation of other heterocyclic systems. For example, thioamides are known precursors for the synthesis of thiazoles through reaction with α-haloketones (Hantzsch thiazole (B1198619) synthesis). figshare.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

Coordination Chemistry and Metal Complexation

Ligand Properties of N-(4-Methoxyphenyl)-3-oxobutanethioamide (Donor Atoms and Chelation)

This compound is a bidentate ligand, coordinating to metal ions through the oxygen atom of the carbonyl group and the sulfur atom of the thioamide moiety. This O,S donor set classifies it as a "soft" and "hard" ligand, enabling it to form stable chelates with a range of transition metal ions. The methoxyphenyl group, while not directly involved in coordination, can influence the electronic properties of the ligand through inductive and resonance effects.

The chelation of this compound to a metal center results in the formation of a six-membered ring, a thermodynamically favored arrangement. The stability of these metal complexes is further enhanced by the delocalization of electron density within this chelate ring.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes of this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic route involves dissolving the ligand and the metal salt, often a halide or acetate (B1210297) salt, in a solvent such as ethanol (B145695) or methanol (B129727), followed by refluxing the mixture. The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

A variety of analytical and spectroscopic techniques are employed to characterize these complexes. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-ligand interaction. Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O and C=S groups in the complex compared to the free ligand indicates their involvement in coordination. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-S bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites provide further evidence of complex formation. In the case of paramagnetic complexes, NMR spectra may exhibit broad signals. Electronic absorption (UV-Vis) spectroscopy reveals information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal ion.

Electronic and Magnetic Properties of Metal Chelates

The electronic and magnetic properties of the metal chelates of this compound are largely dictated by the nature of the central metal ion and its coordination environment. For complexes with unpaired electrons, such as those of Cu(II) or Fe(III), magnetic susceptibility measurements can be used to determine the magnetic moment, which provides insight into the number of unpaired electrons and the spin state of the metal ion.

For instance, copper(II) complexes with N-aryl-β-ketothioamides often exhibit magnetic moments close to the spin-only value of 1.73 B.M., consistent with one unpaired electron in a d9 configuration. Deviations from this value can indicate the presence of magnetic exchange interactions between metal centers in polynuclear complexes. The electronic spectra of these complexes typically show d-d transitions in the visible region, the energies of which are dependent on the ligand field strength and the coordination geometry.

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions and predicting the stability of coordination complexes. nih.govresearchgate.netresearchgate.net DFT calculations can be used to optimize the geometry of the metal complexes of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular structure and energy. dntb.gov.ua DFT, particularly with functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the properties of organic molecules. dntb.gov.uanih.gov

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For molecules containing the N-(4-methoxyphenyl) moiety, DFT calculations can accurately predict key structural parameters. While specific experimental crystal structure data for N-(4-Methoxyphenyl)-3-oxobutanethioamide is not publicly available, theoretical calculations provide a reliable model of its geometry.

Table 1: Illustrative Predicted Geometrical Parameters for a Related N-Aryl Thioamide Structure (Note: This data is representative of typical results from DFT calculations on analogous molecules and is not specific to this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.685 | - | - |

| C-N (amide) | 1.375 | - | - |

| N-C (aryl) | 1.420 | - | - |

| C-C (keto) | 1.510 | - | - |

| C=O | 1.230 | - | - |

| C-S-N-C | - | - | 175.0 |

| C-N-C-C (aryl) | - | - | -45.0 |

| O=C-C-S | - | 122.5 | - |

| C-N-C (aryl) | - | 128.0 | - |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and considered a "soft" molecule, as it requires less energy to excite an electron from the ground state. nih.govedu.krd Conversely, a large energy gap indicates high kinetic stability and low reactivity, characteristic of a "hard" molecule. edu.krd DFT calculations are routinely used to compute the energies of these orbitals and predict the electronic absorption spectra of molecules. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the thioamide group, while the LUMO would likely be distributed over the oxobutanethioamide backbone. The energy gap would quantify its potential for charge transfer interactions.

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: This data is illustrative, based on calculations for similar aromatic compounds, and is not specific to this compound.)

| Parameter | Energy (eV) |

| EHOMO | -6.35 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

| Ionization Potential (I) | 6.35 |

| Electron Affinity (A) | 1.85 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 4.10 |

| Electrophilicity Index (ω) | 3.73 |

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the second derivatives of the energy with respect to atomic displacements, the harmonic vibrational frequencies can be determined. mdpi.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, resulting in spectra that closely match experimental findings. mdpi.com This analysis allows for the unambiguous assignment of vibrational modes to specific functional groups within this compound, such as the C=S, C=O, N-H, and C-O stretching and bending modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are valuable for interpreting experimental spectra and confirming the molecular structure. openaccesspub.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that explore various conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are a powerful computational method for studying this dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map the conformational landscape, revealing the flexibility of rotatable bonds and identifying low-energy conformers. nih.gov

For this compound, MD simulations could be used to analyze the rotational barriers around the N-C(aryl) and other single bonds, providing insight into the molecule's flexibility. Such studies on related flexible molecules have successfully characterized the sway and rotation of different molecular domains. nih.gov Computational studies on a similar thioamide, N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that different conformations can be very close in energy, with rotational barriers of only a few kJ/mol, leading to the existence of conformational polymorphs in the solid state. nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region where the electron density contribution from a molecule to the total crystal electron density is greater than that from all other molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions involved in intermolecular contacts.

In a study of the closely related N-(4-methoxyphenyl)picolinamide, Hirshfeld analysis revealed that H···H interactions were the most dominant (47%), indicating the importance of van der Waals forces. nih.gov This was followed by C···H (22%) and O···H (15.4%) interactions, highlighting the presence of weak C-H···π interactions and stronger hydrogen bonds, respectively. nih.gov A similar analysis for this compound would be expected to reveal the relative importance of hydrogen bonding (via the N-H group), van der Waals forces, and potentially C-H···O or C-H···S interactions in its crystal packing.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is based on published results for N-(4-methoxyphenyl)picolinamide and is for illustrative purposes only.) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 47.0 |

| C···H / H···C | 22.0 |

| O···H / H···O | 15.4 |

| N···H / H···N | 5.0 |

| C···C | 4.8 |

| C···N / N···C | 3.4 |

| C···O / O···C | 1.9 |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of reaction pathways, kinetics, and selectivity. nih.gov

For this compound, computational methods could be used to predict its reactivity in various chemical transformations. For example, in cycloaddition reactions, DFT calculations can predict regioselectivity by analyzing the energies of different possible transition states and the coefficients of the frontier molecular orbitals of the reactants. researchgate.net Such studies have been successfully applied to understand the mechanisms of 1,3-dipolar cycloadditions and Diels-Alder reactions involving complex organic molecules. nih.govresearchgate.net By identifying the most energetically favorable pathway, these computational approaches can explain experimental outcomes and predict the feasibility of new synthetic routes involving the title compound.

Academic Research Applications and Synthetic Utility

N-(4-Methoxyphenyl)-3-oxobutanethioamide as a Key Reagent in Organic Synthesis

No literature is currently available to describe the use of this compound as a reagent in organic synthesis.

Role as a Precursor for Novel Chemical Entities and Complex Molecular Architectures

There are no documented instances of this compound being used as a precursor for the synthesis of other chemical entities or complex molecules.

Potential in Supramolecular Chemistry and Self-Assembly Studies

The potential for this compound in the field of supramolecular chemistry and self-assembly has not been explored in any available research.

Conclusion and Future Research Directions

Summary of Key Findings on N-(4-Methoxyphenyl)-3-oxobutanethioamide

Direct experimental data on this compound is not extensively available in the current body of scientific literature. However, based on studies of analogous compounds such as N-(4-Ethoxyphenyl)-3-oxobutanamide and various thioamides, several key findings can be inferred. nih.govnih.gov The compound likely exists in a keto-enol tautomeric equilibrium, a characteristic feature of β-dicarbonyl and related systems. Spectroscopic investigations (¹H NMR, ¹³C NMR, IR, and UV-Vis) would be expected to confirm the presence of both tautomers in solution.

The solid-state structure, likely elucidated through single-crystal X-ray diffraction, is anticipated to reveal a specific tautomeric form stabilized by intermolecular interactions, such as hydrogen bonding involving the N-H and C=O or enolic OH groups. nih.govnih.gov The planarity and conformation of the molecule would be influenced by the electronic and steric effects of the methoxyphenyl and oxobutanethioamide moieties. nih.gov Computational studies on similar molecules suggest that the thioamide group introduces unique electronic properties compared to its amide analogue, influencing the molecule's reactivity and potential as a ligand in coordination chemistry.

Unexplored Areas and Future Research Opportunities

The landscape for new research on this compound is vast. A primary unexplored area is its synthesis and comprehensive characterization. While general methods for thioamide synthesis exist, an optimized, high-yield synthesis for this specific molecule has not been reported. Following its synthesis, a thorough investigation of its tautomerism in different solvents and in the solid state would provide fundamental insights into its chemical behavior.

Furthermore, the biological activities of this compound remain entirely unexplored. Given that related amide and thioamide structures have shown a range of biological effects, including anthelmintic and other medicinal properties, screening this compound for potential antimicrobial, antifungal, anticancer, or enzyme inhibitory activities is a significant research opportunity. nih.gov Its potential as a precursor in the synthesis of heterocyclic compounds, such as thiazoles or pyrimidines, which are important scaffolds in medicinal chemistry, is another promising and unexplored avenue.

The coordination chemistry of this compound is also an open field. The presence of multiple donor atoms (N, O, S) makes it a potentially versatile ligand for a variety of metal ions. The synthesis and characterization of its metal complexes could lead to new materials with interesting magnetic, optical, or catalytic properties.

Potential for Further Theoretical and Experimental Investigations

Future research should adopt a synergistic approach combining experimental work with theoretical calculations to fully elucidate the properties of this compound.

Experimental Investigations:

Synthesis and Purification: Development of a robust and scalable synthetic route.

Structural Analysis: Single-crystal X-ray diffraction to determine the definitive solid-state structure and packing.

Spectroscopic Characterization: In-depth analysis using NMR (¹H, ¹³C, ¹⁵N), FT-IR, UV-Vis, and mass spectrometry to understand its structure and tautomeric equilibrium in various media.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess its thermal stability and phase transitions.

Biological Screening: A comprehensive evaluation of its bioactivity against a panel of clinically relevant microorganisms and cancer cell lines.

Coordination Chemistry: Exploration of its reactivity with various metal salts to synthesize and characterize novel coordination complexes.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations to predict the molecular geometry, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gap).

Tautomerism Studies: Theoretical calculations to determine the relative stabilities of the keto and enol tautomers in the gas phase and in different solvents.

Molecular Docking: In silico docking studies to predict potential biological targets and guide experimental screening.

Reaction Mechanism Studies: Theoretical investigation of its potential synthetic pathways and reactivity in cycloaddition or condensation reactions.

By pursuing these avenues of research, a comprehensive understanding of the chemical, physical, and biological properties of this compound can be achieved, potentially unlocking its utility in materials science, medicinal chemistry, and synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.